(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(indolin-1-yl)methanone
Description
Properties
IUPAC Name |
2,3-dihydroindol-1-yl-[1-(4-fluorophenyl)-4-phenylmethoxypyrazol-3-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O2/c26-20-10-12-21(13-11-20)29-16-23(31-17-18-6-2-1-3-7-18)24(27-29)25(30)28-15-14-19-8-4-5-9-22(19)28/h1-13,16H,14-15,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUHBSBBCOVVHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=NN(C=C3OCC4=CC=CC=C4)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(indolin-1-yl)methanone is a novel pyrazole derivative that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological evaluations, and structure-activity relationships (SAR) based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 413.452 g/mol. It features a complex structure comprising a pyrazole ring substituted with a benzyloxy group and an indolin moiety, which may contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C25H20FN3O2 |
| Molecular Weight | 413.452 g/mol |
| CAS Number | 1210023-09-8 |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors through multi-step organic synthesis techniques, including cyclization and substitution reactions. The detailed synthetic pathway can be found in various literature sources that document similar pyrazole derivatives .
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against several cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells. The compound demonstrated significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation .
Molecular docking studies suggest that this compound binds effectively to the colchicine-binding site of tubulin, inhibiting tubulin polymerization. This interaction is crucial for disrupting mitotic spindle formation, thereby leading to cell cycle arrest in cancer cells . The binding interactions include hydrogen bonds with critical amino acid residues such as ASN 249 and SER 178, which enhance its inhibitory effects on tubulin .
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications on the pyrazole ring and the indolin moiety significantly influence the biological activity. Substituents at the 4-position of the phenyl group were found to enhance potency, while variations in the benzyloxy group affected solubility and bioavailability .
Case Studies
Several case studies have documented the efficacy of related compounds in preclinical models:
- Case Study on Antitumor Activity : A derivative with similar structural features was shown to inhibit tumor growth in vivo models, demonstrating promising results that warrant further clinical evaluation .
- Toxicological Profile : Preclinical studies indicated a favorable toxicological profile for compounds in this class, with minimal adverse effects observed at therapeutic doses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and its analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Pyrazole vs. Dihydropyrazole: The target compound’s fully aromatic pyrazole ring (vs. However, dihydropyrazoles may exhibit better solubility due to reduced rigidity .
Substituent Effects: 4-Fluorophenyl vs. 4-Chlorophenyl: The target’s fluorine substituent offers superior metabolic stability and lower steric hindrance compared to chlorine in compound 3c . However, chlorine’s larger size may enhance hydrophobic interactions in certain targets.
Pharmacophore Hybridization: The target’s indolin-1-yl methanone group distinguishes it from urea-linked analogs (e.g., 3c). Urea derivatives show stronger hydrogen-bonding capacity, aiding in enzyme inhibition , whereas the methanone group may prioritize lipophilicity for CNS penetration .
Patent Compounds (EP3222620 B1): Quinoline-based analogs (e.g., EP3222620 B1) exhibit larger aromatic systems and higher molecular weights (>600 g/mol), which may limit blood-brain barrier penetration compared to the target compound .
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis is likely achievable using methods analogous to those for pyrazolyl ureas (e.g., TLC-monitored condensation, NMR validation) .
- Biological Potential: The fluorophenyl and indolinyl motifs suggest dual activity in kinase inhibition (pyrazole) and CNS modulation (indoline), though in vivo validation is required .
- Thermal Stability : Melting points of analogs (132–230°C) indicate moderate thermal stability, suggesting the target compound may require formulation optimization for drug delivery .
Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Diketones
The Knorr pyrazole synthesis remains a cornerstone for constructing substituted pyrazoles. For the 4-benzyloxy-1-(4-fluorophenyl)pyrazole intermediate, a 1,3-diketone bearing benzyloxy and fluorophenyl groups is required.
Example Protocol
- 1,3-Diketone Preparation : React ethyl 4-benzyloxy-3-oxobutanoate with 4-fluorophenylacetyl chloride in the presence of triethylamine to yield 4-(benzyloxy)-1-(4-fluorophenyl)butane-1,3-dione.
- Cyclocondensation : Treat the diketone with hydrazine hydrate in ethanol under reflux (12 h, 80°C). The reaction proceeds via nucleophilic attack at the more electrophilic ketone, yielding the 1,3,4-trisubstituted pyrazole.
Yield : 78–85% (isolated via column chromatography, hexane/ethyl acetate 7:3).
Suzuki-Miyaura Coupling for Pyrazole Functionalization
Palladium-catalyzed cross-coupling enables the introduction of aryl groups at specific positions. For instance, a halogenated pyrazole precursor can couple with 4-fluorophenylboronic acid.
Example Protocol
- Halogenation : Brominate 4-benzyloxy-1H-pyrazol-3-carboxylate using N-bromosuccinimide (NBS) in DMF (0°C, 2 h).
- Suzuki Coupling : React the bromopyrazole with 4-fluorophenylboronic acid (1.2 eq), Pd(PPh₃)₄ (2 mol%), and K₂CO₃ in THF/H₂O (3:1) at 80°C for 24 h.
Yield : 70–75% (after recrystallization from ethanol).
Protecting Group Strategies
The benzyloxy group requires protection during acidic or reductive steps.
Benzyl Ether Stability
- Stable under : Pd-catalyzed couplings, Grignard reactions.
- Cleavage conditions : Hydrogenolysis (H₂/Pd-C) or BBr₃ in DCM.
Optimization and Challenges
Regioselectivity in Pyrazole Formation
Substituent electronic effects dictate the position of aryl groups. Electron-withdrawing groups (e.g., -F) direct hydrazine attack to the adjacent ketone, ensuring 1,3,4-substitution.
Q & A
Q. What synthetic methodologies are reported for the preparation of (4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(indolin-1-yl)methanone, and how are intermediates characterized?
The synthesis typically involves multi-step protocols:
- Step 1 : Condensation of 4-fluorophenylhydrazine with β-keto esters to form the pyrazole core.
- Step 2 : Benzyloxy group introduction via nucleophilic substitution or Mitsunobu reaction.
- Step 3 : Coupling with indolin-1-yl-methanone precursors using carbonyl-activating agents (e.g., EDCI/HOBt).
Characterization : Intermediates are purified via column chromatography and validated using /-NMR, IR, and mass spectrometry. Final compounds are crystallized for X-ray diffraction (XRD) validation .
Q. What crystallographic tools are recommended for resolving the compound’s structure, and how are data inconsistencies addressed?
- Primary Software : SHELXL (for refinement) and SIR97 (for direct methods in structure solution). SHELXL is preferred for handling high-resolution data and twinning .
- Data Validation : Use PLATON to check for missed symmetry, and CCDC deposition for cross-validation. In cases of disorder (e.g., benzyloxy group), partial occupancy refinement is applied .
Q. How is the compound screened for preliminary biological activity in academic settings?
- In vitro assays : Enzyme inhibition (e.g., kinase or protease targets) using fluorescence polarization.
- Cell-based models : Antiproliferative activity tested against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays.
- Controls : Reference compounds like 1-(4-fluorophenyl)-pyrazole derivatives are used for baseline comparison .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational docking results and experimental binding data for this compound?
- Step 1 : Re-evaluate docking parameters (e.g., force fields, solvent models) using molecular dynamics simulations.
- Step 2 : Validate binding poses via NMR titration or isothermal titration calorimetry (ITC).
- Step 3 : Analyze crystallographic B-factors to assess flexibility of the benzyloxy group, which may affect binding pocket interactions .
Q. What strategies are employed to study structure-activity relationships (SAR) for analogs of this compound?
- Core Modifications : Replace indolin-1-yl with pyrrolidin-1-yl to assess steric effects.
- Substituent Variations : Compare 4-fluorophenyl vs. 4-chlorophenyl groups for electronic effects on bioactivity.
- Data Analysis : Use multivariate regression to correlate logP, polar surface area, and IC values .
Q. How is metabolic stability evaluated for this compound in preclinical studies?
- In vitro models : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-HRMS.
- Metabolite ID : Use high-resolution MS/MS to detect hydroxylation at the benzyloxy group or N-demethylation in the indoline moiety.
- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
Q. What experimental approaches are used to investigate polymorphism in this compound?
- Crystallization Screens : Recrystallize from 10+ solvent systems (e.g., DCM/hexane, acetone/water) to isolate polymorphs.
- Thermal Analysis : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) identify phase transitions.
- Stability Testing : Store polymorphs under accelerated conditions (40°C/75% RH) for 4 weeks to assess form conversion .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
